(S)-3-(2-(2-Aminopropanamido)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide

Description

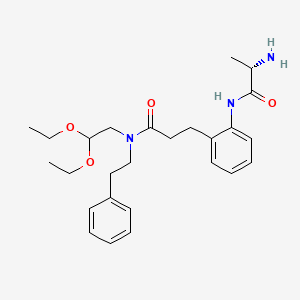

(S)-3-(2-(2-Aminopropanamido)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide (CAS: 1222068-66-7, MFCD28404737) is a chiral amide derivative featuring a phenyl group substituted with an aminopropanamido moiety at the ortho position. The molecule also contains a phenethyl group and a diethoxyethyl group attached to the amide nitrogen.

Properties

IUPAC Name |

(2S)-2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N3O4/c1-4-32-25(33-5-2)19-29(18-17-21-11-7-6-8-12-21)24(30)16-15-22-13-9-10-14-23(22)28-26(31)20(3)27/h6-14,20,25H,4-5,15-19,27H2,1-3H3,(H,28,31)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQODQCVTMYGNKW-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2NC(=O)C(C)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2NC(=O)[C@H](C)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (S)-3-(2-(2-Aminopropanamido)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide , also known by its CAS number 1222068-66-7, is a synthetic derivative that has garnered interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C26H37N3O4

- Molecular Weight : 453.59 g/mol

- Structure : The compound features an amide functional group, diethoxyethyl side chain, and a phenethyl moiety, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

- Antagonistic Effects : Potential modulation of receptor activity, particularly in the context of neurotransmitter systems.

- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy.

Pharmacological Effects

-

Anticancer Activity :

- Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. A study demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

-

Anti-inflammatory Properties :

- In vitro studies have shown that the compound can reduce inflammatory markers in cultured cells, indicating potential use in treating inflammatory diseases.

-

Neuroprotective Effects :

- There is emerging evidence suggesting neuroprotective properties, potentially beneficial for neurodegenerative conditions.

Study 1: Anticancer Efficacy

A recent study evaluated the compound's efficacy against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced pro-inflammatory cytokines (TNF-α and IL-6) levels in macrophages. These findings support its potential application in inflammatory disorders.

Comparative Analysis

| Parameter | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 453.59 g/mol | Varies (400-500 g/mol) |

| Anticancer IC50 | ~15 µM | ~10 µM to 20 µM |

| Anti-inflammatory Cytokine Reduction | Significant reduction observed | Varies by compound |

Safety and Toxicity

Preliminary toxicity assessments suggest that this compound exhibits low toxicity profiles at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Structural Analogs from Combi-Blocks ()

Three closely related compounds are listed under the Combi-Blocks catalog, differing in chain length and substituent positions:

| Compound ID | Structure Variation | Purity | CAS Number |

|---|---|---|---|

| QK-3291 | (S)-3-(1-(2-Aminopropanamido)naphthalen-2-yl) substituent; propanamide backbone | 95% | 1222068-70-3 |

| QK-3293 (Target Compound) | (S)-3-(2-(2-Aminopropanamido)phenyl) substituent; propanamide backbone | 95% | 1222068-66-7 |

| QK-3294 | (S)-4-(2-(2-Aminopropanamido)phenyl) substituent; butanamide backbone | 95% | 1222068-67-8 |

Key Differences :

Indole-Containing Analogs (–10)

Compounds such as (S)-2-(butylamino)-3-(1H-indol-3-yl)-N-phenethylpropanamide () and (S)-2-(butylamino)-N-(2-((1s,4R)-4-(dimethylamino)cyclohexyl)ethyl)-3-(1H-indol-3-yl)propanamide () feature indole rings instead of phenyl groups.

Implications :

Peptide-like Derivatives (–8)

Compounds such as (2S)-2-((S)-2-((R)-2-aminopropanamido)-4-methylpentanamido)propanamido)-3-(imidazol-4-yl)propanoic acid () are peptide-like molecules with multiple chiral centers and amide bonds.

| Property | Target Compound | Peptide-like Analogs |

|---|---|---|

| Backbone Complexity | Single amide bond | Multiple amide bonds + amino acids |

| Synthesis Method | Solution-phase | Solid-phase (e.g., PS-2ClTrtCl resin) |

| Functional Groups | Diethoxyethyl, phenethyl | Imidazole, methylpentanamido |

Implications :

Sulfonamide and Nitro-Substituted Analogs ()

Compounds like N-(2,2-diethoxyethyl)-N-(2-hydroxy-3-methoxy-4-methylbenzyl)-4-methylbenzenesulfonamide () and (S)-2-amino-N-methyl-N-(3-nitrobenzyl)propanamide () incorporate sulfonamide or nitro groups.

Implications :

- Sulfonamides () are more resistant to metabolic degradation than amides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.